N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide
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Overview
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a complex organic compound that features a benzofuran, thiazole, morpholine, and sulfonylbenzamide moiety
Mechanism of Action
Target of Action
The compound contains a benzofuran and a thiazole moiety. Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
For example, some benzofuran derivatives have been found to have anti-hepatitis C virus activity . Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Result of Action
Based on the known activities of benzofuran and thiazole derivatives, it could potentially have effects such as inhibiting viral replication, inducing apoptosis in cancer cells, or modulating immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide typically involves multi-step organic reactions The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions
Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Thiazole Synthesis: The thiazole ring is typically formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The benzofuran and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Sulfonylbenzamide Introduction: The final step involves the sulfonylation of the coupled product with 4-(2,6-dimethylmorpholin-4-yl)sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The sulfonylbenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted sulfonylbenzamide derivatives.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
- N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-morpholinylbenzamide
- N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)benzamide
Uniqueness
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is unique due to the presence of the sulfonyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This modification can enhance its solubility, stability, and binding affinity to specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-15-12-27(13-16(2)31-15)34(29,30)19-9-7-17(8-10-19)23(28)26-24-25-20(14-33-24)22-11-18-5-3-4-6-21(18)32-22/h3-11,14-16H,12-13H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLLCQYFZUQTGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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